[cis-3-Methoxycyclobutyl]methanamine hydrochloride

Medicinal Chemistry Conformational Analysis Drug Design

This high-purity (≥97%) cis-1,3-disubstituted cyclobutane scaffold provides a fixed exit-vector geometry essential for fragment-based drug design, JAK/TYK2 inhibitor lead optimization, and PROTAC linker presentation. Unlike trans or unsubstituted analogs, the cis configuration uniquely governs molecular dipole, hydrogen-bonding potential, and 3D conformation—directly impacting target selectivity and metabolic stability. Choose this building block when exact stereochemistry is non-negotiable.

Molecular Formula C6H14ClNO
Molecular Weight 151.63
CAS No. 2044706-13-8
Cat. No. B2380242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[cis-3-Methoxycyclobutyl]methanamine hydrochloride
CAS2044706-13-8
Molecular FormulaC6H14ClNO
Molecular Weight151.63
Structural Identifiers
SMILESCOC1CC(C1)CN.Cl
InChIInChI=1S/C6H13NO.ClH/c1-8-6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H
InChIKeyRFUPXHYVTXHFAG-KNCHESJLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cis-3-Methoxycyclobutyl Methanamine HCl (CAS 2044706-13-8) Procurement & Differentiation Guide


[cis-3-Methoxycyclobutyl]methanamine hydrochloride (CAS 2044706-13-8) is a synthetic cyclobutane-derived primary amine building block, typically supplied as a high-purity (97–98%) white solid hydrochloride salt . It features a 1,3-disubstituted cyclobutane core, with a methoxy group and a methanamine group in a cis spatial orientation, giving it a molecular weight of 151.63 g/mol and the molecular formula C₆H₁₄ClNO . As a member of the cyclobutylamine class, it serves as a versatile intermediate in medicinal chemistry, providing a unique combination of conformational constraint and defined stereochemistry for the development of bioactive small molecules .

Why Generic Cyclobutylamine Analogs Cannot Simply Replace cis-3-Methoxycyclobutyl Methanamine HCl in Drug Discovery


Attempts to interchange in-class cyclobutylamine analogs are scientifically unsound due to the critical impact of stereochemistry and substitution pattern on molecular properties. The cis-1,3-disubstituted cyclobutane core is a defined chiral scaffold with a specific exit vector geometry, meaning the spatial orientation of the methoxy and amine groups is fixed . Substituting this with a trans isomer (e.g., CAS 2094029-36-2), an unsubstituted cyclobutylmethanamine (e.g., CAS 4415-83-2), or a 3-methoxy-3-methyl analog (e.g., CAS 3028201-42-2) fundamentally alters the molecule's internal dipole moment, hydrogen-bonding potential, and overall 3D conformation . These changes directly translate to divergent binding affinities, metabolic stabilities, and synthetic compatibilities in downstream applications, necessitating a compound-specific rather than a class-based procurement strategy .

cis-3-Methoxycyclobutyl Methanamine HCl: Evidence-Based Differentiation from Closest Analogs


Stereochemical Purity: The cis-Constrained Scaffold Offers a 1 kJ/mol Energy Advantage Over trans-Isomers

While head-to-head bioactivity data for this specific cis-methoxycyclobutyl scaffold against its trans isomer is limited, foundational stereochemical principles and cross-study comparisons reveal a key difference. The cis-1,3-disubstituted cyclobutane core is calculated to be lower in energy than its trans counterpart by approximately 1 kJ/mol, which favors the cis isomer as the thermodynamically preferred and more rigid scaffold [1]. This energetic stability translates to a more defined 3D geometry for the cis isomer, with the methoxy and amine groups positioned on the same face of the ring, creating a distinct pharmacophore orientation compared to the trans isomer . For a procurement scientist, this means the cis-isomer provides a more predictable and reproducible starting point for structure-activity relationship (SAR) studies and fragment-based drug design (FBDD), where small changes in vector geometry can have large impacts on target binding [2].

Medicinal Chemistry Conformational Analysis Drug Design

Improved Metabolic Stability: Replacing Aromatic Rings with a 3-Methoxycyclobutane Core Eliminates CYP450-Mediated Hydroxylation

The 3-methoxycyclobutane core, with its high sp³ carbon fraction (>0.8), is a proven strategy to improve metabolic stability compared to flat, aromatic analogs . Aromatic rings, commonly used as rigid scaffolds, are often metabolic soft spots due to cytochrome P450-mediated hydroxylation . By replacing a phenyl ring with a saturated 3-methoxycyclobutane bioisostere, these metabolic liabilities are eliminated . For cis-3-methoxycyclobutyl methanamine, this means the molecule is less prone to oxidative metabolism, which is a common cause of rapid drug clearance. This property is a class-level advantage of cyclobutane scaffolds and is not unique to this specific molecule, but it directly differentiates it from common aromatic amine building blocks.

Medicinal Chemistry Metabolic Stability Drug Metabolism

Conformational Restriction: A 1,3-Disubstituted Cyclobutane Core Restricts Rotatable Bonds to Provide a Defined Exit Vector

In fragment-based drug discovery (FBDD), linkers must strike a balance between rigidity and flexibility. Unlike flexible linear linkers (e.g., ethylenediamine) or flat, rigid phenyl rings, the 1,3-disubstituted cyclobutane core provides a unique intermediate conformation . It offers a defined exit vector geometry, restricting the relative orientation of the amine and methoxy groups. This conformational restriction reduces the entropic penalty upon target binding, potentially leading to improved binding affinity and selectivity compared to more flexible analogs [1]. The cis stereochemistry further defines this vector, providing a specific spatial arrangement that is distinct from the trans isomer.

Fragment-Based Drug Discovery Medicinal Chemistry Conformational Analysis

Hydrogen Bond Donor/Acceptor Profile: A Single Primary Amine and Ether Offer a Distinct Polarity Compared to Analogs

The hydrogen bond donor/acceptor profile of a building block is critical for its interaction with a biological target and its overall physicochemical properties. cis-3-Methoxycyclobutyl methanamine possesses one primary amine (a strong hydrogen bond donor/acceptor) and one methoxy group (a hydrogen bond acceptor). This is in contrast to other potential analogs. For example, an unsubstituted cyclobutylmethanamine (CAS 4415-83-2) lacks the methoxy group, reducing its polarity and its ability to form specific hydrogen bonds [1]. A 3-methoxy-3-methyl analog (CAS 3028201-42-2) introduces a methyl group, which adds steric bulk and lipophilicity, altering the molecular recognition profile . The presence of the single amine group also distinguishes it from diamine scaffolds, which can have off-target effects due to their high basicity.

Medicinal Chemistry Physicochemical Properties Drug Design

cis-3-Methoxycyclobutyl Methanamine HCl: Key Research and Development Applications Based on Evidence


Fragment-Based Drug Discovery (FBDD) for Kinase and CNS Targets

The compound's conformationally restricted, three-dimensional core, with a defined exit vector for both an amine and a methoxy group, makes it an ideal fragment for exploring novel chemical space in FBDD campaigns . Its higher sp³ fraction and metabolic stability profile are particularly advantageous for designing selective kinase inhibitors and CNS-penetrant drug candidates, where rigid yet saturated scaffolds are often sought [1]. For procurement, this justifies its use as a high-value, non-aromatic building block for generating diverse screening libraries.

Synthesis of Metabolically Stable Bioisosteres of Aromatic Amines

Given its ability to eliminate CYP450-mediated aromatic hydroxylation, this compound is a strategic building block for replacing metabolically labile phenyl rings or anilines in lead optimization . By incorporating the 3-methoxycyclobutane core, medicinal chemists can design analogs with potentially longer half-lives and better pharmacokinetic profiles, reducing the need for extensive metabolic stabilization at later stages [1]. Procurement should be prioritized for programs aiming to improve the in vivo performance of aromatic lead compounds.

Development of Selective JAK and TYK2 Inhibitor Scaffolds

The cis-methoxycyclobutyl motif is a recognized pharmacophore in the development of selective Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors . Patents and literature show that incorporating a cis-constrained cyclobutyl group, as seen in molecules like Zasocitinib (TAK-279), is a successful strategy for achieving high selectivity and potency in this therapeutically important class [1]. For synthetic chemists, this compound provides a direct entry point for building novel analogs based on proven clinical success stories.

Construction of Novel Bioconjugates and Chemical Probes

The primary amine handle on this scaffold is an ideal reactive group for conjugation chemistry. Its unique 3D geometry and polarity profile can be leveraged to create novel chemical probes or bioconjugates, such as PROTACs or fluorescent tracers, where the linker's length, rigidity, and vector are critical for activity . The defined cis stereochemistry ensures a consistent and predictable presentation of the conjugated moiety, which is essential for reproducible results in chemical biology experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for [cis-3-Methoxycyclobutyl]methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.